molecular formula C21H19F7N2O4 B2514414 N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477870-68-1

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2514414
CAS No.: 477870-68-1
M. Wt: 496.382
InChI Key: UXEPHHLMWNZPJU-VPUKRXIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H19F7N2O4 and its molecular weight is 496.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, due to its complex structure, might be studied for its synthesis and characterization in various scientific applications. For example, the study of phenothiazine-containing cruciforms, which are synthesized using similar complex aromatic compounds, showed that these compounds have potential applications in array-type sensory applications for metal cations, indicating a direction in which our compound of interest could be studied (Hauck et al., 2007). Another study on the synthesis and characterization of hypervalent carbon compounds with complex benzene ligands reveals the intricate nature of such compounds and their potential applications in molecular electronics or sensory technology (Akiba et al., 2005).

Molecular Interactions and Complex Formation

Compounds with complex molecular structures often exhibit interesting interactions and complex formation capabilities. For example, the study of crystal structures and Hirshfeld surface analysis of compounds similar to our compound of interest shows that understanding these interactions can be crucial for designing new materials with desired properties (Syed Abuthahir et al., 2019). This area of research could provide insights into how our compound might interact with other molecules or ions, potentially leading to applications in material science or nanotechnology.

Potential Applications in Material Science and Technology

The intricate structure of this compound suggests its potential utility in material science and technology. Studies on similar complex molecules show applications ranging from the synthesis of polymeric materials with specific properties (Kawaguchi & Morikawa, 2018) to the design of novel organic solar cells (Ali et al., 2020). Exploring the synthesis, characterization, and properties of our compound could therefore open new doors in the development of advanced materials and devices.

Properties

IUPAC Name

N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F7N2O4/c22-8-1-9-32-15-4-2-14(3-5-15)11-29-30-19(31)17-10-16(33-12-20(23,24)25)6-7-18(17)34-13-21(26,27)28/h2-7,10-11H,1,8-9,12-13H2,(H,30,31)/b29-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEPHHLMWNZPJU-VPUKRXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.